Edgeworoside C

Description

Properties

Molecular Formula |

C24H20O10 |

|---|---|

Molecular Weight |

468.4 g/mol |

IUPAC Name |

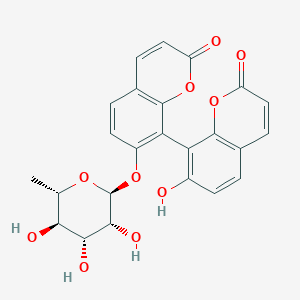

7-hydroxy-8-[2-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-8-yl]chromen-2-one |

InChI |

InChI=1S/C24H20O10/c1-10-19(28)20(29)21(30)24(31-10)32-14-7-3-12-5-9-16(27)34-23(12)18(14)17-13(25)6-2-11-4-8-15(26)33-22(11)17/h2-10,19-21,24-25,28-30H,1H3/t10-,19-,20+,21+,24-/m0/s1 |

InChI Key |

DQEAAVKYRCHQOQ-NYPUNPOJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C=C5)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Edgeworoside C from Edgeworthia chrysantha

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edgeworoside C, a naturally occurring coumarin glycoside, has been identified within the stems and barks of Edgeworthia chrysantha Lindl. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of this compound. Detailed experimental protocols for extraction, purification, and analytical characterization are presented to facilitate further research and development. The methodologies covered include solvent extraction, column chromatography, and high-speed counter-current chromatography (HSCCC) for isolation, as well as mass spectrometry and nuclear magnetic resonance spectroscopy for structural determination. Additionally, this guide summarizes the current understanding of the analgesic properties of this compound and touches upon the broader anti-inflammatory potential of related compounds from E. chrysantha.

Introduction

Edgeworthia chrysantha Lindl., commonly known as paperbush, is a plant with a history of use in traditional medicine for its anti-inflammatory and analgesic effects[1]. Phytochemical investigations of this plant have led to the discovery of a variety of bioactive compounds, including several coumarins. Among these, this compound has been isolated and identified as a constituent with notable biological activity. This document serves as a technical resource for researchers interested in the isolation and further investigation of this compound for potential therapeutic applications.

Discovery and Isolation

The initial discovery of this compound was part of a broader phytochemical screening of E. chrysantha. The isolation process involves a multi-step procedure beginning with solvent extraction of the plant material, followed by fractionation and chromatographic purification.

Experimental Protocols

2.1.1. Plant Material and Extraction

-

Plant Material: Air-dried stems and barks of Edgeworthia chrysantha Lindl. are used as the starting material.

-

Extraction:

-

The dried plant material (3 kg) is chopped into small pieces.

-

Methanol (10 L) is added, and the mixture is refluxed. This process is repeated five times.

-

The combined methanol extracts are concentrated under vacuum to yield a residue.

-

The residue (210 g) is dissolved in 2 L of water and filtered.

-

The aqueous solution is successively extracted three times with 2 L of petroleum ether, ethyl acetate, and n-butanol.

-

The resulting extracts are evaporated to dryness under reduced pressure.

-

2.1.2. Fractionation of the n-Butanol Extract

The n-butanol extract, which contains this compound, is further fractionated using silica gel column chromatography.

-

Column Preparation: A silica gel column (1200 g of silica gel H, 100–200 mesh) is prepared.

-

Elution: The n-butanol extract is loaded onto the column and eluted with a chloroform-methanol solvent mixture of increasing polarity.

-

Fraction Collection: Six fractions are collected based on the elution profile.

2.1.3. Purification by High-Speed Counter-Current Chromatography (HSCCC)

Final purification of this compound is achieved using HSCCC.

-

HSCCC System: A suitable HSCCC instrument is used.

-

Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.

-

Column Preparation: The multilayer coiled column is filled with the upper phase (stationary phase).

-

Sample Injection: The partially purified fraction containing this compound (110 mg) is dissolved in a 20 mL mixture of the lower and upper phases (1:1, v/v) and injected into the system.

-

Chromatography: The apparatus is run at a revolution speed of 850 rpm, and the mobile phase is pumped at a flow rate of 2.0 mL/min.

-

Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound.

Data Presentation: Isolation and Purification

| Parameter | Value | Reference |

| Starting Plant Material | 3 kg of air-dried stems and barks | |

| n-Butanol Extract Yield | 46 g | |

| Partially Purified Extract for HSCCC | 110 mg | |

| Yield of this compound from HSCCC | 45 mg | |

| Purity of Isolated this compound | >99% |

Visualization: Experimental Workflow

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

3.1.1. Mass Spectrometry (MS)

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable volatile solvent.

-

Instrumentation: A mass spectrometer equipped with an electron impact ion source is used.

-

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

Data Acquisition: The resulting positively charged ions and their fragments are separated based on their mass-to-charge ratio (m/z) and detected.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to elucidate the detailed chemical structure of this compound.

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

Data Presentation: Spectroscopic Data

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) [2]

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |

| 2 | 160.2 | - |

| 3 | 112.1 | 6.25 (1H, d, J=9.2) |

| 4 | 145.1 | 8.01 (1H, d, J=9.2) |

| 4a | - | - |

| 5 | 125.7 | - |

| 6 | 114.1 | - |

| 7 | 154.8 | - |

| 8 | 128.6 | - |

| 8a | - | - |

| 1' | - | - |

| 2' | 102.0 | - |

| 3' | 156.3 | - |

| 4' | 121.0 | - |

| 5' | 130.5 | - |

| 6' | 105.7 | - |

| 7' | - | 10.6 (1H, br s, 7'-OH) |

| 8' | - | - |

| 9' | 174.6 | - |

| 10 | 112.5 | - |

| 7'-CH₂ | 25.3 | 2.68 (2H, t, J=7.2) |

| 8'-CH₂ | 34.3 | 2.43 (2H, t, J=7.2) |

Biological Activity

This compound has been evaluated for its analgesic properties. The broader class of coumarins from E. chrysantha has also been investigated for anti-inflammatory effects.

Experimental Protocols

4.1.1. Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male ICR mice are used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

This compound (at a specific dose, e.g., 50 mg/kg) or a vehicle control is administered intraperitoneally (i.p.).

-

After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid in saline is injected i.p.

-

The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 15 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [ (Control mean - Treated mean) / Control mean ] x 100

4.1.2. Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This in vitro assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

-

After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

-

Data Analysis: The percentage of NO inhibition is calculated, and an IC₅₀ value (the concentration required to inhibit 50% of NO production) can be determined.

Data Presentation: Biological Activity

Table 3: Analgesic Activity of this compound

| Assay | Species | Dose | Effect | Reference |

| Acetic Acid-Induced Writhing Test | Mice | 50 mg/kg (i.p.) | Significant reduction in writhing | [1] |

Note: One study reported that this compound did not exhibit significant anti-inflammatory activity in the xylene-induced ear edema model in mice, while other coumarins from the same plant, such as edgeworin and edgeworoside A, did show anti-inflammatory effects.[1]

Visualization: Potential Signaling Pathways

Coumarins are known to exert their anti-inflammatory effects through various signaling pathways. While the specific pathways modulated by this compound have not been fully elucidated, the following diagram illustrates general anti-inflammatory pathways potentially affected by coumarins.

References

Chemical structure and properties of Edgeworoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edgeworoside C is a naturally occurring coumarin glycoside isolated from the medicinal plant Edgeworthia chrysantha. This document provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities. It includes comprehensive spectroscopic data, detailed experimental protocols for its isolation and purification, and an outline of the methodology used to assess its analgesic properties. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a complex coumarin derivative characterized by a glycosidic linkage. Its chemical identity has been established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| CAS Number | 126221-40-7 | [2] |

| Molecular Formula | C₂₄H₂₀O₁₀ | [2] |

| Molecular Weight | 468.41 g/mol | [2] |

| Appearance | White powder | [1] |

| Solubility | Information on specific solubility values is limited. For experimental purposes, stock solutions can be prepared and stored at -80°C for up to 6 months or at -20°C for up to 1 month. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended. | |

| Melting Point | Data not available in the reviewed literature. |

Spectroscopic Data

The structural elucidation of this compound was accomplished using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The detailed ¹H and ¹³C NMR spectral data are presented below.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [1]

| Position | ¹³C (δc) | ¹H (δH, J in Hz) |

| 2 | 160.5 | |

| 3 | 113.1 | 6.30 (d, 9.5) |

| 4 | 144.6 | 8.11 (d, 9.5) |

| 5 | 128.9 | 7.71 (d, 8.5) |

| 6 | 117.8 | 7.42 (d, 8.5) |

| 7 | 160.9 | |

| 8 | 102.1 | |

| 9 | 155.9 | |

| 10 | 112.5 | |

| 1' | ||

| 2' | 102.0 | 6.53 (d, 2.0) |

| 3' | 156.3 | |

| 4' | 121.0 | |

| 5' | 130.5 | 7.82 (d, 8.5) |

| 6' | 105.7 | 6.47 (dd, 8.5, 2.0) |

| 7' | 10.6 (br s) | |

| 8' | 34.3 | 2.43 (t, 7.2) |

| 9' | 174.6 | |

| Glc-1'' | 100.2 | 5.11 (d, 7.5) |

| Glc-2'' | 73.4 | 3.25-3.40 (m) |

| Glc-3'' | 76.5 | 3.25-3.40 (m) |

| Glc-4'' | 69.8 | 3.25-3.40 (m) |

| Glc-5'' | 77.2 | 3.25-3.40 (m) |

| Glc-6'' | 60.9 | 3.55 (m), 3.75 (m) |

Biological Activity

This compound has been investigated as part of broader studies on the pharmacological effects of compounds isolated from Edgeworthia chrysantha.

Table 3: Summary of Known Biological Activities of this compound

| Activity | Experimental Model | Results | IC₅₀ | Source |

| Analgesic | Acetic acid-induced writhing test in mice | Showed analgesic effect. | Not Reported | [3] |

| Anti-inflammatory | Xylene-induced ear edema and Freund's complete adjuvant-induced paw edema in mice | No significant anti-inflammatory effect was observed. | Not Applicable | [3] |

| Cytotoxicity | Not Reported | Data not available in the reviewed literature. | Not Reported |

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from the n-butanol extract of the stems and barks of Edgeworthia chrysantha using high-speed counter-current chromatography (HSCCC).[2]

Experimental Workflow for Isolation and Purification

References

Edgeworoside C molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a natural compound that has garnered interest within the scientific community. This technical guide provides a concise summary of its core physicochemical properties and the methodologies for its isolation, serving as a foundational resource for researchers investigating this molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₂₀O₁₀ |

| Molecular Weight | 468.41 g/mol |

| CAS Number | 126221-40-7 |

Experimental Protocols

Isolation of this compound from Edgeworthia chrysantha Lindl.

A key method for obtaining pure this compound is through its isolation from the stems and barks of Edgeworthia chrysantha Lindl. High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for this purpose.

1. Plant Material and Extraction:

-

The dried and powdered stems and barks of Edgeworthia chrysantha Lindl. are extracted with a suitable solvent, such as methanol or ethanol, to create a crude extract.

-

The crude extract is then partitioned with n-butanol to obtain an n-butanol extract containing this compound.

2. High-Speed Counter-Current Chromatography (HSCCC) Protocol:

-

Solvent System: A two-phase solvent system is prepared with a composition of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v).

-

Procedure:

-

The upper and lower phases of the solvent system are separated after equilibration.

-

The HSCCC column is filled with the stationary phase (the upper phase).

-

The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase) is pumped through the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, the n-butanol extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

-

The effluent from the column outlet is continuously monitored by a UV detector.

-

Fractions are collected based on the resulting chromatogram.

-

Fractions containing this compound are pooled and concentrated under reduced pressure to yield the purified compound.

-

3. Purity Analysis:

-

The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific, publicly available data on the detailed biological activities and associated signaling pathways of purified this compound. While it is suggested for use in pharmacological experiments and activity screening, comprehensive studies detailing its specific effects (e.g., anti-inflammatory, antioxidant, anticancer) and its mechanisms of action are not readily found in the scientific literature. Further research is required to elucidate the pharmacological profile of this compound.

Unveiling the Therapeutic Potential of Edgeworoside C: A Technical Guide

For Immediate Release

Shanghai, China – November 18, 2025 – While dedicated research on the novel natural compound Edgeworoside C is still in its nascent stages, preliminary findings have illuminated a promising analgesic activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on the biological activities of this compound, with a primary focus on its pain-relieving effects. This document details the experimental protocols for the key assay in which its activity was observed and provides visualizations to illustrate the experimental workflow and potential mechanistic pathways.

Core Findings: Analgesic Activity of this compound

To date, the most significant biological activity attributed to this compound is its analgesic effect, as demonstrated in a study investigating the anti-inflammatory and pain-relieving properties of compounds isolated from the plant Edgeworthia chrysantha.

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study, providing a clear comparison of the analgesic and anti-inflammatory effects of this compound and its related compounds, Edgeworin (EdN) and Edgeworoside A (EdeA).

| Compound | Biological Activity | Experimental Model | Result |

| This compound | Analgesic | Acetic acid-induced writhing test in mice | Effective |

| Edgeworin (EdN) | Anti-inflammatory | Xylene-induced ear edema in mice | Significant (p<0.05-0.01) |

| Analgesic | Acetic acid-induced writhing test in mice | Significant (p<0.001) | |

| Edgeworoside A (EdeA) | Anti-inflammatory | Xylene-induced ear edema in mice | Significant (p<0.05-0.01) |

| Analgesic | Acetic acid-induced writhing test in mice | Significant (p<0.001) |

Table 1: Summary of the biological activities of compounds isolated from Edgeworthia chrysantha.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and further investigation of these findings.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used and reliable method assesses the efficacy of peripherally acting analgesics.[2][3] The underlying principle involves the chemical induction of visceral pain in mice through the intraperitoneal injection of acetic acid.[2][3] This irritant triggers a characteristic writhing response, which includes abdominal constrictions and stretching of the hind limbs.[4] The frequency of these writhes is a quantifiable measure of pain, and a reduction in the number of writhes following the administration of a test compound indicates an analgesic effect.[4]

Procedure:

-

Animal Model: Male ICR mice are typically used for this assay.[2]

-

Test Compound Administration: this compound is administered to the test group of mice. The route of administration (e.g., oral, intraperitoneal) and the dosage would be specified in the detailed study protocol.

-

Induction of Writhing: After a predetermined period to allow for the absorption of the test compound, a solution of acetic acid (typically 0.5-1% in saline) is injected intraperitoneally.[2][3]

-

Observation and Quantification: Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, usually 10-20 minutes.[2][3]

-

Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the test group compared to a control group that receives a vehicle instead of the test compound. Statistical analysis, such as a one-way ANOVA followed by Dunnett's test, is used to determine the significance of the observed analgesic effect.[2]

Visualizing the Path to Discovery

To further elucidate the experimental process and potential areas of investigation, the following diagrams have been generated using the DOT language.

Future Directions and Broader Context

While the analgesic properties of this compound are a significant starting point, the broader chemical class to which related compounds from the Thymelaeaceae family belong—daphnane diterpenoids—exhibits a wide range of potent biological activities. These include anti-HIV, anti-cancer, and neurotrophic effects. This suggests that this compound may possess a wider pharmacological profile that warrants further investigation.

Future research should focus on:

-

Dose-response studies to quantify the analgesic efficacy of this compound and determine its ED50.

-

Investigation into the mechanism of action , including its potential effects on cyclooxygenase (COX) enzymes or other targets in the inflammatory cascade.

-

Screening for other biological activities , such as anti-inflammatory, anti-cancer, and antiviral effects, based on the known activities of structurally related compounds.

-

In-depth toxicological studies to establish a safety profile.

The discovery of the analgesic effect of this compound opens a new avenue for the development of novel pain therapeutics. This technical guide provides a foundational resource to support and stimulate further research into this promising natural product.

References

Edgeworoside C: An Evaluation of its Potential as a Cardiac Glycoside

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the proposition of Edgeworoside C as a potential cardiac glycoside. Current scientific literature, however, identifies this compound as a coumarin, a class of compounds known for their anti-inflammatory and analgesic properties.[1] It is isolated from the plant Edgeworthia chrysantha, which belongs to the Thymelaeaceae family.[2][3][4] The chemical structure of this compound (C₂₄H₂₀O₁₀) does not align with the characteristic steroidal backbone of cardenolide glycosides, the chemical class to which cardiac glycosides belong.[][6] This guide will first clarify the chemical classification of this compound and then provide a comprehensive framework for the evaluation of any novel compound for potential cardiac glycoside activity.

Chemical Classification of this compound

Scientific studies have identified this compound as a coumarin.[1] Coumarins are a group of benzopyrone secondary metabolites found in various plants. Structurally, they are distinct from cardenolide glycosides.

Cardenolide Glycosides: These are steroidal compounds characterized by a steroid nucleus with a five-membered lactone ring at the C-17 position and a sugar moiety attached at the C-3 position.[6][7] This specific structure is essential for their ability to bind to and inhibit the Na⁺/K⁺-ATPase pump in cardiomyocytes.[8]

This compound: As a coumarin, this compound possesses a benzopyrone structure, which is fundamentally different from the steroidal core of cardenolides. While some plants in the Thymelaeaceae family are known to produce toxic diterpenoids, the current evidence for Edgeworthia chrysantha points towards coumarins and other constituents, not cardenolides.[9]

Given the lack of evidence for this compound being a cardiac glycoside, the remainder of this guide will focus on the standard methodologies and signaling pathways used to evaluate a candidate compound for such properties.

The Cardiac Glycoside Mechanism of Action: A Framework for Evaluation

The hallmark of a cardiac glycoside is its ability to increase the force of myocardial contraction, a positive inotropic effect. This is achieved through the inhibition of the Na⁺/K⁺-ATPase pump in the cardiomyocyte cell membrane.

Primary Signaling Pathway

The inhibition of the Na⁺/K⁺-ATPase by a candidate compound would initiate the following cascade:

Caption: The canonical signaling pathway for a cardiac glycoside.

Quantitative Data for a Candidate Cardiac Glycoside

The following table summarizes the key quantitative parameters necessary to characterize a novel cardiac glycoside.

| Parameter | Description | Typical Units | Importance |

| IC₅₀ (Na⁺/K⁺-ATPase) | Concentration of the compound that inhibits 50% of the Na⁺/K⁺-ATPase enzyme activity. | nM or µM | Measures the potency of the compound at its molecular target. |

| EC₅₀ (Inotropy) | Concentration of the compound that produces 50% of the maximal positive inotropic effect. | nM or µM | Indicates the potency of the compound in a functional tissue assay. |

| LD₅₀ | The dose of the compound that is lethal to 50% of the tested animal population. | mg/kg | A measure of the acute toxicity of the compound. |

| Therapeutic Index (TI) | The ratio of the toxic dose (e.g., LD₅₀) to the effective dose (e.g., ED₅₀). | Dimensionless | A critical indicator of the compound's safety profile. A higher TI is desirable. |

Experimental Protocols for Evaluation

A rigorous evaluation of a candidate compound for cardiac glycoside activity involves a multi-step process, from in vitro enzyme assays to in vivo hemodynamic studies.

In Vitro Evaluation

Objective: To determine the IC₅₀ of the candidate compound for Na⁺/K⁺-ATPase.

Methodology:

-

Enzyme Preparation: Isolate Na⁺/K⁺-ATPase from a suitable source, such as porcine brain or kidney, or use a commercially available purified enzyme.

-

Reaction: The enzyme's activity is measured by quantifying the rate of ATP hydrolysis, often through the detection of released inorganic phosphate (Pi).

-

Procedure: a. Incubate the enzyme with varying concentrations of the candidate compound in a buffer containing Na⁺, K⁺, Mg²⁺, and ATP. b. After a set time, stop the reaction and measure the amount of Pi produced, typically using a colorimetric method (e.g., malachite green assay). c. A dose-response curve is generated by plotting the percentage of enzyme inhibition against the compound concentration.

-

Data Analysis: The IC₅₀ is calculated from the dose-response curve.

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Objective: To measure the direct inotropic effect of the candidate compound on cardiac muscle.

Methodology:

-

Tissue Isolation: Use isolated cardiac preparations, such as Langendorff-perfused whole hearts or isolated papillary muscles from a suitable animal model (e.g., guinea pig, rabbit).

-

Experimental Setup: Mount the tissue in an organ bath containing oxygenated physiological saline solution at a constant temperature. The muscle is electrically stimulated to contract at a regular frequency.

-

Measurement: A force transducer records the isometric or isotonic contractions of the muscle.

-

Procedure: a. After an equilibration period, add the candidate compound in increasing concentrations to the organ bath. b. Record the changes in the force of contraction.

-

Data Analysis: Construct a dose-response curve to determine the EC₅₀ for the inotropic effect.

In Vivo Evaluation

Objective: To assess the cardiovascular effects of the candidate compound in a living organism.

Methodology:

-

Animal Model: Anesthetized animals such as rats, dogs, or pigs are commonly used.

-

Instrumentation:

-

Arterial Catheter: For continuous monitoring of blood pressure.

-

Venous Catheter: For intravenous administration of the candidate compound.

-

Left Ventricular Catheter: A high-fidelity pressure catheter to measure left ventricular pressure (LVP) and its first derivative (dP/dt_max), a key index of myocardial contractility.

-

-

Procedure: a. After surgical instrumentation and a stabilization period, record baseline hemodynamic parameters. b. Administer the candidate compound as a bolus injection or a continuous infusion at escalating doses. c. Continuously record hemodynamic variables.

-

Data Analysis: Analyze the dose-dependent changes in dP/dt_max, blood pressure, and heart rate.

Conclusion

While this compound is a coumarin with documented anti-inflammatory and analgesic effects, there is currently no scientific evidence to support its classification as a cardiac glycoside. However, the principles and methodologies for evaluating a novel compound for such activity are well-established. The framework provided in this guide, encompassing the understanding of the core signaling pathway, the determination of key quantitative parameters, and the execution of rigorous experimental protocols, is essential for any research program aimed at the discovery and development of new inotropic agents for the treatment of cardiac conditions.

References

- 1. Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pleasantrunnursery.com [pleasantrunnursery.com]

- 4. plantaedb.com [plantaedb.com]

- 6. Cardenolide - Wikipedia [en.wikipedia.org]

- 7. Cardiac Glycosides and plants | PPTX [slideshare.net]

- 8. Cardenolides from the Apocynaceae family and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Edgeworoside C: A Comprehensive Technical Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a naturally occurring coumarin isolated from the flower buds of Edgeworthia chrysantha, a plant used in traditional Chinese medicine. This document provides an in-depth technical guide summarizing the current state of research on this compound, with a focus on its isolation, chemical properties, and putative biological activities as suggested by computational studies. While experimental validation of its pharmacological effects is still nascent, in silico models have highlighted its potential as an analgesic, anti-inflammatory, antiviral, and antidiabetic agent. This review aims to consolidate the available information to guide future research and drug development efforts.

Chemical Properties and Isolation

This compound is a coumarin glycoside with the molecular formula C₂₄H₂₀O₁₀ and a molecular weight of 468.41 g/mol .

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₀O₁₀ |

| Molecular Weight | 468.41 g/mol |

| CAS Number | 126221-40-7 |

Experimental Protocols: Isolation of this compound

The primary method for the preparative isolation and purification of this compound from Edgeworthia chrysantha Lindl is High-Speed Counter-Current Chromatography (HSCCC).

Extraction and Partial Purification:

-

The air-dried and powdered stems and barks of Edgeworthia chrysantha are extracted with methanol.

-

The methanolic extract is then partitioned with n-butanol.

-

The n-butanol extract is concentrated to yield a partially purified extract containing this compound.

High-Speed Counter-Current Chromatography (HSCCC) Protocol:

-

Apparatus: A Model TBE-300A high-speed counter-current chromatograph equipped with three preparative multilayer coils.

-

Solvent System: A two-phase solvent system composed of ethyl acetate-ethanol-water at an optimized volume ratio of 15:1:15 (v/v/v) is used. The upper organic phase serves as the stationary phase, and the lower aqueous phase is the mobile phase.

-

Sample Preparation: The partially purified extract is dissolved in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

-

Separation Procedure:

-

The multilayer coiled column is first entirely filled with the upper phase (stationary phase).

-

The lower phase (mobile phase) is then pumped into the head end of the column inlet at a flow rate of 2.0 mL/min.

-

The apparatus is run at a revolution speed of 850 rpm until hydrodynamic equilibrium is reached.

-

The sample solution is injected into the column.

-

The effluent is continuously monitored, and fractions are collected.

-

-

Purification and Identification: The collected fractions containing this compound are analyzed by HPLC. The structural identification is confirmed using EI-MS, ¹H NMR, and ¹³C NMR spectroscopy. This method has been shown to yield this compound with a purity of over 99%.

Biological Activities (Primarily from In Silico Studies)

Currently, the majority of the reported biological activities of this compound are derived from computational molecular docking studies. These studies predict the potential for this compound to interact with various biological targets, suggesting possible therapeutic applications. It is critical to note that these findings require experimental validation through in vitro and in vivo assays.

Analgesic and Anti-inflammatory Activity

Some studies on coumarins and their derivatives suggest that this compound may possess strong analgesic activities. Daphnetin, a related coumarin, has been shown to alleviate neuropathic pain by regulating the NF-κB dependent CXCL1/CXCR2 signaling pathway, suggesting a potential, though unconfirmed, mechanism for coumarins like this compound.

Antiviral Activity

In silico studies have explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking simulations suggest that this compound may bind to and inhibit Transmembrane Serine Protease 2 (TMPRSS2), a host cell protein crucial for viral entry.

Antidiabetic Activity and Glucose Uptake

Molecular docking studies have indicated that this compound may have potential in managing diabetes. These studies predict that this compound could interact with and block the activity of AKT1, a key protein in the insulin signaling pathway.

Furthermore, research on compounds isolated from Edgeworthia chrysantha suggests that some constituents can enhance glucose uptake. Computational analysis points to a possible mechanism for some of these compounds involving the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.

Signaling Pathways (Proposed)

The specific signaling pathways modulated by this compound have not yet been experimentally elucidated. However, based on in silico data and studies of related compounds, the following pathways are proposed as potential targets.

Figure 1: Proposed signaling pathways for the antiviral and antidiabetic effects of this compound based on in silico studies.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from Edgeworthia chrysantha is a multi-step process involving extraction, fractionation, and purification.

Figure 2: General experimental workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound is a coumarin with significant therapeutic potential as suggested by a growing body of in silico research. Its isolation from Edgeworthia chrysantha is well-documented, with efficient purification methods established. However, there is a notable gap in the literature concerning the experimental validation of its predicted biological activities.

Future research should prioritize in vitro and in vivo studies to:

-

Quantify the analgesic and anti-inflammatory effects of this compound using established animal models and cell-based assays to determine IC₅₀ and EC₅₀ values.

-

Experimentally validate the predicted antiviral activity against SARS-CoV-2 and other viruses.

-

Investigate the mechanism of action for glucose uptake enhancement , including experimental confirmation of AMPK activation.

-

Elucidate the specific signaling pathways modulated by this compound through molecular and cellular biology techniques.

A thorough experimental investigation of these properties is essential to translate the computational promise of this compound into tangible therapeutic applications.

Methodological & Application

Application Notes: High-Speed Counter-Current Chromatography for Edgeworoside C Purification

Introduction

Edgeworoside C is a natural compound that has been isolated from the stems and barks of Edgeworthia chrysantha Lindl.[1]. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for the preparative isolation and purification of this compound, offering advantages over traditional methods like silica gel column chromatography which can be time-consuming and result in lower yields[2]. HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby preventing the irreversible adsorption of samples[3]. This application note provides a detailed protocol for the purification of this compound using HSCCC.

Principle of High-Speed Counter-Current Chromatography

HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases[3]. A multilayer coil column is filled with a liquid stationary phase, and a liquid mobile phase is pumped through it. A strong centrifugal force field holds the stationary phase in place while allowing for efficient mixing of the two phases, leading to a high-resolution separation[3]. The selection of an appropriate two-phase solvent system is crucial for a successful separation and is determined by the partition coefficient (K) of the target compound[2][4].

Experimental Workflow

Caption: Workflow for the purification of this compound using HSCCC.

Detailed Protocols

1. Preparation of the Two-Phase Solvent System

A successful HSCCC separation relies heavily on the selection of a suitable two-phase solvent system.[2] For the purification of this compound, an optimized solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v) has been shown to be effective.[1]

-

Procedure:

-

Combine ethyl acetate, ethanol, and water in a separatory funnel in the specified ratio (15:1:15, v/v/v).

-

Shake the mixture vigorously for several minutes to ensure thorough equilibration.

-

Allow the two phases to separate completely at room temperature.

-

Degas both the upper (organic) and lower (aqueous) phases by sonication before use to prevent bubble formation during the HSCCC run.

-

2. Preparation of the Sample Solution

-

Procedure:

-

Dissolve a partially purified extract of Edgeworthia chrysantha in a mixture of the upper and lower phases (1:1, v/v) of the prepared solvent system.[2]

-

Ensure the sample is completely dissolved to prevent clogging of the injection valve and tubing.

-

3. HSCCC Operation

The following parameters have been successfully used for the preparative isolation of this compound[1][2]:

-

Procedure:

-

Column Filling: Fill the multilayer coiled column of the HSCCC instrument entirely with the upper phase (stationary phase).

-

Mobile Phase Introduction: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Revolution Speed: Set the revolution speed of the centrifuge to the desired level (e.g., 850 rpm) and begin rotation.

-

Equilibration: Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

-

Sample Injection: Once the system is equilibrated, inject the prepared sample solution into the column through the injection valve.

-

Elution and Fraction Collection: Continuously pump the mobile phase through the column. Collect the eluent in fractions using a fraction collector. The elution profile can be monitored using a UV detector.

-

4. Analysis of Fractions

-

Procedure:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound in each fraction.

-

Pool the fractions containing high-purity this compound.

-

Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

Quantitative Data Summary

The following tables summarize the quantitative data from a successful preparative HSCCC separation of this compound from a partially purified extract of Edgeworthia chrysantha.

Table 1: HSCCC Operating Parameters

| Parameter | Value |

| Two-Phase Solvent System | Ethyl acetate-ethanol-water (15:1:15, v/v/v) |

| Stationary Phase | Upper organic phase |

| Mobile Phase | Lower aqueous phase |

| Flow Rate | 2.0 mL/min |

| Revolution Speed | 850 rpm |

| Sample Size | 110 mg of partially purified extract |

| Sample Solvent | 20 mL of a 1:1 (v/v) mixture of the upper and lower phases |

| Retention of Stationary Phase | 32.0% |

Table 2: Purification Results

| Compound | Amount from 110 mg Extract | Purity (by HPLC) |

| Syringin | 28 mg | > 96% |

| This compound | 45 mg | > 99% |

Signaling Pathway/Logical Relationship Diagram

The logical relationship for selecting a suitable two-phase solvent system in HSCCC is critical for a successful separation.

Caption: Key considerations for selecting a two-phase solvent system in HSCCC.

High-speed counter-current chromatography is a highly effective and efficient method for the preparative isolation and purification of this compound from Edgeworthia chrysantha. The protocol described provides a robust framework for researchers and scientists to obtain this compound at a high purity level, which is essential for further pharmacological studies and drug development. The key to a successful separation lies in the careful selection and preparation of the two-phase solvent system and the optimization of the HSCCC operating parameters.

References

- 1. Preparative isolation and purification of syringin and this compound from Edgeworthia chrysantha Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tautobiotech.com [tautobiotech.com]

- 3. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

Application Note & Protocols: In Vitro Evaluation of Edgeworoside C Cytotoxicity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Edgeworoside C is a naturally occurring glycoside with potential therapeutic applications. Preliminary studies on structurally similar compounds suggest that this compound may possess cytotoxic properties against various cancer cell lines.[1] This application note provides detailed protocols for a panel of in vitro assays to comprehensively evaluate the cytotoxic effects of this compound. The described assays will enable researchers to determine cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound. Understanding the cytotoxic mechanism is a critical step in the evaluation of its potential as an anticancer agent.[1]

This document provides protocols for the following assays:

-

MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

-

LDH Release Assay: To quantify plasma membrane damage by measuring lactate dehydrogenase leakage.

-

Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases in apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 5.2 | |

| 1 | 85.3 ± 4.1 | |

| 5 | 62.1 ± 3.5 | |

| 10 | 48.9 ± 3.9 | |

| 25 | 25.7 ± 2.8 | |

| 50 | 10.2 ± 1.9 | |

| 100 | 5.1 ± 1.1 |

Table 2: this compound-Induced Cytotoxicity (LDH Release Assay)

| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 5.2 ± 1.3 |

| 1 | 15.8 ± 2.1 |

| 5 | 35.4 ± 3.2 |

| 10 | 52.1 ± 4.5 |

| 25 | 75.9 ± 5.1 |

| 50 | 88.6 ± 4.8 |

| 100 | 95.3 ± 3.7 |

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Activity Assay)

| Concentration of this compound (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |

| 0 (Vehicle Control) | 1.0 ± 0.2 |

| 1 | 2.5 ± 0.4 |

| 5 | 5.8 ± 0.7 |

| 10 | 8.2 ± 1.1 |

| 25 | 12.5 ± 1.5 |

| 50 | 15.1 ± 1.9 |

| 100 | 16.3 ± 2.2 |

Experimental Workflow

Caption: Overall experimental workflow for evaluating the cytotoxicity of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

Commercially available LDH cytotoxicity assay kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)

-

Lysis solution (often included in the kit, e.g., 9% Triton X-100)

-

Microplate reader

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

Prepare control wells:

-

Vehicle Control: Cells treated with vehicle only.

-

Maximum LDH Release Control: Cells treated with lysis solution 45 minutes before the assay endpoint.[5]

-

No Cell Control: Medium only (for background measurement).

-

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution (if provided in the kit) to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100

Caspase-3/7 Activity Assay

This is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

White or black 96-well plates (depending on the assay's detection method)

-

Commercially available Caspase-Glo® 3/7 Assay kit or similar

-

Luminometer or fluorometer

Protocol:

-

Follow steps 1-4 of the MTT assay protocol, using the appropriate plate type.

-

Incubate for the desired treatment duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence using a luminometer or fluorometer.

-

Calculate the fold increase in caspase-3/7 activity by dividing the signal from the treated wells by the signal from the vehicle control wells.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanisms of other cytotoxic natural glycosides, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[7]

References

- 1. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways [medsci.org]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory effects of hyperoside on lung cancer by inducing apoptosis and suppressing inflammatory response via caspase-3 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for quantification of Edgeworoside C in plant extracts

Abstract

This application note provides a detailed protocol for the quantification of Edgeworoside C in plant extracts, particularly from species of the Edgeworthia and Daphne genera. The primary analytical method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable technique. Additionally, principles for developing an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method are discussed for higher sensitivity and selectivity. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Introduction

This compound is a coumarin glycoside found in various plant species, notably in the Thymelaeaceae family. It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This document outlines a robust HPLC-based method and provides a framework for a UPLC-MS/MS approach for its determination.

Experimental Protocols

Sample Preparation

A critical step in the quantification of this compound is the efficient extraction from the plant matrix.

Protocol for Solid-Liquid Extraction:

-

Grinding: Dry the plant material (e.g., stems, leaves, or flowers) at 40-50°C to a constant weight and grind into a fine powder (40-60 mesh).

-

Extraction Solvent: Use methanol or ethanol (70-80%) as the extraction solvent.

-

Extraction Method:

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh 1.0 g of the powdered plant material accurately and place it in a conical flask.

-

Add 25 mL of the extraction solvent.

-

Sonication should be performed for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Soxhlet Extraction:

-

Place 2.0 g of the powdered plant material in a thimble.

-

Extract with 150 mL of methanol in a Soxhlet apparatus for 4-6 hours.

-

Evaporate the solvent to dryness.

-

-

-

Sample Solution Preparation:

-

Dissolve the dried extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.

-

HPLC-UV Quantification Method

This method is based on a reversed-phase HPLC system with UV detection.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 325 nm |

Method Validation Parameters (Hypothetical Data for this compound):

The following table summarizes the typical validation parameters that should be established for this method. The values provided are illustrative and need to be experimentally determined.

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2% |

UPLC-MS/MS Method Development (Framework)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: Similar to HPLC method, but with LC-MS grade solvents.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient: To be optimized for shorter run times.

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions: The precursor ion ([M-H]⁻) for this compound and its product ions need to be determined by infusing a standard solution.

-

Collision Energy and Cone Voltage: To be optimized for each transition.

Data Presentation

The quantitative data for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in Edgeworthia chrysantha Extracts

| Plant Part | Extraction Method | This compound Content (mg/g dry weight) ± SD |

| Stems | UAE | [Insert experimental data] |

| Stems | Soxhlet | [Insert experimental data] |

| Leaves | UAE | [Insert experimental data] |

| Flowers | UAE | [Insert experimental data] |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Protocol for the Extraction of Edgeworoside C from Natural Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and purification of Edgeworoside C, a coumarin glycoside, from its primary natural source, Edgeworthia chrysantha Lindl. The protocol outlines a highly efficient method utilizing High-Speed Counter-Current Chromatography (HSCCC). Additionally, alternative extraction methodologies, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), are discussed as potential strategies for obtaining coumarin-rich fractions. This document also includes information on the known biological activities of this compound and related compounds, offering insights for drug development and pharmacological research.

Introduction to this compound

This compound is a naturally occurring coumarin glycoside that has been isolated from the stems and barks of Edgeworthia chrysantha Lindl., a plant used in traditional medicine.[1] Coumarins and their glycosides are a class of secondary metabolites that have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3][4][5] this compound, along with other coumarins isolated from E. chrysantha, has demonstrated analgesic effects and potential anti-inflammatory properties.[1][6] The complex structure of this compound, featuring a coumarin core linked to a sugar moiety, contributes to its unique biological profile and makes it a compound of interest for further investigation in drug discovery and development.

Natural Sources

The primary and most well-documented natural source of this compound is the plant Edgeworthia chrysantha Lindl., also known as Oriental paperbush.[1][7] This deciduous shrub is native to China and the Himalayas and is cultivated for its ornamental and medicinal properties.[8] Specifically, the stems and barks of E. chrysantha have been found to be rich sources of this compound and other bioactive coumarins.[1]

Experimental Protocols

Recommended Protocol: High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a validated method for the preparative isolation and purification of this compound from E. chrysantha.[1]

3.1.1. Plant Material and Initial Extraction

-

Plant Material Preparation: Air-dry the stems and barks of Edgeworthia chrysantha Lindl. and chop them into small pieces.

-

Methanol Extraction: Reflux the chopped plant material (e.g., 3 kg) with methanol (e.g., 10 L) five times.

-

Concentration: Combine the methanol extracts and concentrate them under vacuum to obtain a residue.

3.1.2. Liquid-Liquid Extraction for Partial Purification

-

Dissolution: Dissolve the residue (e.g., 210 g) in water (e.g., 2 L).

-

Filtration: Filter the aqueous solution to remove any insoluble material.

-

Solvent Partitioning: Successively extract the aqueous solution three times with an equal volume of:

-

Petroleum ether (water-saturated)

-

Ethyl acetate

-

n-butanol

-

-

Evaporation: Combine the respective extracts and evaporate them to dryness under reduced pressure to yield the petroleum ether, ethyl acetate, and n-butanol extracts. The n-butanol extract is enriched with this compound.

3.1.3. HSCCC Separation

-

Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-ethanol-water at a volume ratio of 15:1:15 (v/v/v). Thoroughly equilibrate the mixture in a separation funnel at room temperature and separate the two phases before use. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

-

Sample Preparation: Dissolve a portion of the n-butanol extract in a mixture of the upper and lower phases (1:1, v/v) of the solvent system.

-

HSCCC Operation:

-

Apparatus: A high-speed counter-current chromatograph.

-

Column Filling: Fill the entire column with the upper phase (stationary phase).

-

Mobile Phase: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

-

Rotation Speed: Rotate the apparatus at a high speed (e.g., 850 rpm).

-

Sample Injection: Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection and Analysis: Continuously monitor the effluent and collect fractions. Analyze the fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

3.1.4. Quantitative Data

The following table summarizes the quantitative data obtained from the HSCCC protocol described above.[1]

| Parameter | Value |

| Starting Material | 3 kg of air-dried stems and barks of E. chrysantha |

| n-Butanol Extract Yield | 46 g |

| HSCCC Sample Size | 110 mg of partially purified n-butanol extract |

| This compound Yield | 45 mg |

| This compound Purity | >99% (as determined by HPLC) |

| HSCCC Solvent System | Ethyl acetate–ethanol–water (15:1:15, v/v/v) |

| Mobile Phase | Lower aqueous phase |

| Stationary Phase | Upper organic phase |

| Flow Rate | 2.0 mL/min |

| Revolution Speed | 850 rpm |

Alternative Extraction Methods (General Application for Coumarins)

While HSCCC provides high purity, other modern extraction techniques can be employed for the initial extraction of coumarin-rich fractions from plant materials. These methods are often more rapid and use less solvent than traditional reflux extraction.

3.2.1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

-

Solvent: Methanol, ethanol, or aqueous mixtures.

-

Temperature: Typically between 40-60°C.

-

Time: 30-60 minutes.

-

Solid-to-Liquid Ratio: Varies, but a common starting point is 1:10 to 1:20 (g/mL).

3.2.2. Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction.

-

Solvent: Polar solvents like ethanol or methanol are effective.

-

Power: Typically in the range of 100-500 W.

-

Time: 5-30 minutes.

-

Temperature: Can be controlled, often in the range of 50-100°C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the recommended HSCCC protocol for this compound extraction.

Caption: Workflow for the extraction and purification of this compound.

Application Notes: Biological Activities and Potential Signaling Pathways

Known Biological Activities of this compound

-

Analgesic Activity: Studies have demonstrated that this compound exhibits a significant analgesic effect.[1][6]

-

Anti-inflammatory Activity: While this compound itself has shown limited anti-inflammatory activity in some models, other coumarins isolated from E. chrysantha have demonstrated potent anti-inflammatory effects.[1][6] The crude extracts of the plant, rich in these compounds, are used in folk medicine for their detumescence (anti-swelling) properties.[1]

Potential Biological Activities (Inferred from Related Coumarins)

Due to the limited specific research on this compound, the following potential activities are inferred from studies on structurally similar coumarins, such as daphnoretin, which shares a core bicoumarin structure.

-

Anticancer Activity: Daphnoretin has been shown to inhibit the proliferation and metastasis of glioblastoma and colon cancer cells.[9][10][11] It can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[9]

-

Neuroprotective Effects: Various coumarin glycosides have demonstrated neuroprotective effects against cell damage.[12] They may act through multiple mechanisms, including the activation of neurotrophic factor signaling pathways and reduction of caspase activity.[5][13]

Putative Signaling Pathway

Direct evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known mechanisms of the structurally related compound daphnoretin, a putative signaling pathway involved in its potential anticancer effects can be proposed. Daphnoretin has been shown to inhibit the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[9][11]

The following diagram illustrates the putative inhibition of the PI3K/AKT signaling pathway, which may be a potential mechanism of action for this compound in cancer cells.

Caption: Putative PI3K/AKT signaling pathway inhibition by this compound.

Conclusion

The protocol detailed herein, centered on High-Speed Counter-Current Chromatography, provides a robust and efficient method for obtaining high-purity this compound from Edgeworthia chrysantha. The exploration of alternative extraction techniques such as UAE and MAE offers flexibility for researchers in obtaining coumarin-enriched fractions. The known analgesic properties of this compound, coupled with the broader anti-inflammatory, anticancer, and neuroprotective potential of related coumarins, underscore its significance as a lead compound for further pharmacological investigation and drug development. Future research should focus on elucidating the specific molecular mechanisms and signaling pathways directly modulated by this compound to fully realize its therapeutic potential.

References

- 1. Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 4. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges [mdpi.com]

- 5. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daphnoretin: An invasion inhibitor and apoptosis accelerator for colon cancer cells by regulating the Akt signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daphnoretin inhibits glioblastoma cell proliferation and metastasis via PI3K/AKT signaling pathway inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coumarin glycosides and iridoid glucosides with neuroprotective effects from Hydrangea paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Edgeworoside C: Application Notes for Use as a Phytochemical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edgeworoside C is a coumarin glycoside isolated from the stems, barks, and flower buds of Edgeworthia chrysantha (Thymelaeaceae family).[1][2] This plant has a history of use in traditional Chinese medicine for treating conditions such as traumatic injury and rheumatism.[2] As a distinct phytochemical marker, this compound serves as a valuable reference standard for the identification, quantification, and quality control of E. chrysantha extracts and derived products. Furthermore, emerging research into the biological activities of coumarins suggests its potential, alongside other constituents of E. chrysantha, in pharmacological studies. While some coumarins from this plant have shown anti-inflammatory and analgesic effects, this compound has been specifically noted for its analgesic properties.[1][3]

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis, along with an overview of its known biological activities to guide further research.

Physicochemical Properties and Storage

| Property | Value |

| Molecular Formula | C₂₄H₂₀O₁₀ |

| Molecular Weight | 468.41 g/mol |

| CAS Number | 126221-40-7 |

| Appearance | White or off-white powder |

| Purity | >98% |

| Storage | Store in a sealed, cool, and dry environment. For long-term storage, temperatures below -20°C are recommended. |

Data sourced from commercially available product datasheets.

Phytochemical Analysis: Application and Protocols

This compound is an essential reference standard for ensuring the quality and consistency of herbal preparations containing Edgeworthia chrysantha. Its quantification allows for the standardization of raw materials and finished products.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise method for the quantification of this compound in plant extracts and formulations. The following is a representative protocol that may require optimization for specific matrices.

Experimental Protocol: HPLC

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. |

| Time (min) | |

| 0 | |

| 20 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 322 nm (based on the UV maximum absorption for coumarin skeletons)[2] |

| Injection Volume | 10 µL |

| Standard Preparation | Prepare a stock solution of this compound in methanol (1 mg/mL). Create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve. |

| Sample Preparation | Macerate 1 g of dried, powdered E. chrysantha plant material with 20 mL of methanol. Sonicate for 30 minutes, then filter through a 0.45 µm syringe filter prior to injection. |

Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound using HPLC.

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification

HPTLC is a versatile technique for the qualitative fingerprinting and quantitative analysis of this compound in herbal extracts. It allows for the simultaneous analysis of multiple samples.

Experimental Protocol: HPTLC

| Parameter | Recommended Conditions |

| Instrument | HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner. |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 x 10 cm). |

| Mobile Phase | Chloroform: Methanol: Water (in a ratio such as 45:30:4, v/v/v) - optimization may be required. |

| Chamber Saturation | 20 minutes with the mobile phase. |

| Application | Apply standards and samples as 8 mm bands, 10 mm from the bottom of the plate. |

| Development | Develop the plate to a distance of 80 mm in the developing chamber. |

| Drying | Air dry the plate, followed by heating at 105°C for 5 minutes. |

| Detection | Scan the plate densitometrically at 322 nm. |

| Standard Preparation | Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL). |

| Sample Preparation | Use the same extraction procedure as for HPLC analysis. |

Workflow for HPTLC Analysis of this compound

Caption: Workflow for HPTLC fingerprinting and quantification of this compound.

Biological Activity and Research Applications

This compound, as a coumarin, belongs to a class of compounds known for a wide range of biological activities. While research on this compound is still emerging, preliminary studies on the constituents of E. chrysantha provide a basis for its potential applications in drug discovery and development.

Anti-inflammatory and Analgesic Effects

Studies on the extracts of E. chrysantha have demonstrated both anti-inflammatory and analgesic properties. While some coumarins isolated from the plant, such as edgeworin and edgeworoside A, exhibit both activities, this compound was found to primarily contribute to the analgesic effect in the models tested.[1][3]

Quantitative Data on Biological Activity

| Compound/Extract | Biological Activity | Assay | Result |

| Chloroform-soluble fraction of E. chrysantha | Anti-inflammatory | Xylene-induced ear edema in mice | Significant effect (p<0.01-0.001) |

| Chloroform-soluble fraction of E. chrysantha | Analgesic | Acetic acid-induced writhing test | Significant effect (p<0.01) |

| Edgeworin (from E. chrysantha) | Anti-inflammatory & Analgesic | - | Significant effects (p<0.05-0.01 and p<0.001, respectively) |

| Edgeworoside A (from E. chrysantha) | Anti-inflammatory & Analgesic | - | Significant effects (p<0.05-0.01 and p<0.001, respectively) |

| This compound | Analgesic | Acetic acid-induced writhing test | Significant effect |

| This compound | Anti-inflammatory | Xylene-induced ear edema in mice | No significant effect |

Note: Specific IC₅₀ values for this compound are not yet available in the public literature. The data presented indicates statistical significance in in-vivo models.

Potential Role in NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response.[4] Its activation leads to the transcription of pro-inflammatory cytokines and mediators. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. Given that other coumarins have been shown to modulate NF-κB, it is a plausible, though not yet experimentally confirmed, mechanism for the biological activity of related compounds from E. chrysantha.

General NF-κB Signaling Pathway in Inflammation

Caption: The canonical NF-κB signaling pathway in response to inflammatory stimuli.

Conclusion

This compound is a well-characterized phytochemical reference standard essential for the quality control of Edgeworthia chrysantha. The provided HPLC and HPTLC protocols offer a starting point for its accurate quantification. While its primary documented biological activity is analgesic, its structural classification as a coumarin suggests potential for further investigation into other pharmacological effects, including the modulation of inflammatory pathways like NF-κB. Researchers are encouraged to use this compound as a tool to explore the full therapeutic potential of E. chrysantha and its constituents.

References

- 1. Anti-inflammatory and analgesic activities of Edgeworthia chrysantha and its effective chemical constituents - PubMed [pubmed.ncbi.nlm.nih.gov]